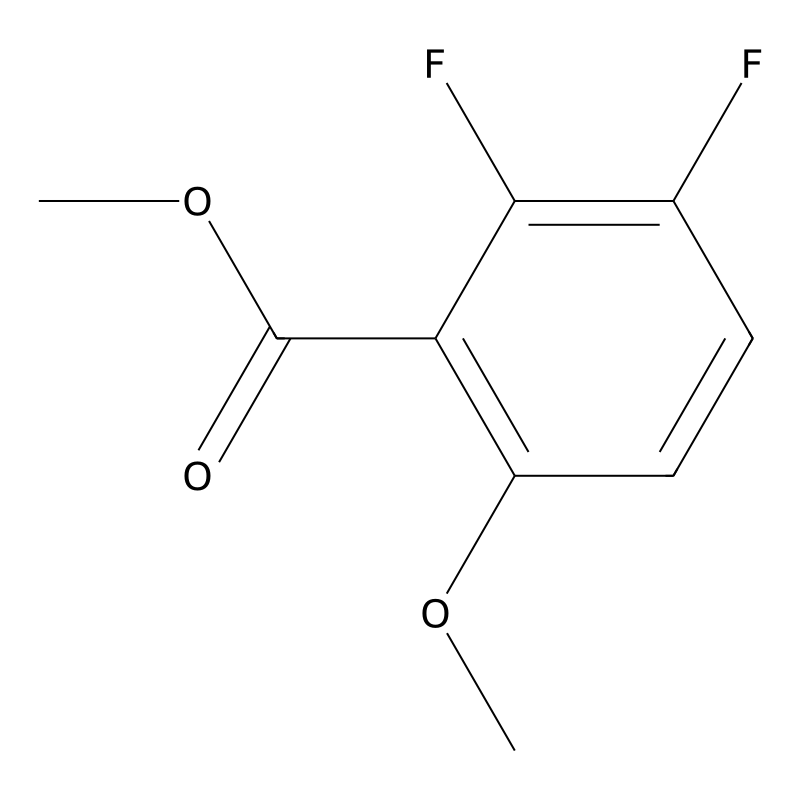

Methyl 2,3-difluoro-6-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2,3-difluoro-6-methoxybenzoate is an organic compound characterized by the molecular formula . This compound is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are substituted with fluorine atoms, and the hydrogen atom at position 6 is replaced by a methoxy group. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a subject of interest in various chemical and pharmaceutical applications.

- Substitution Reactions: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under suitable conditions.

- Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group using agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions- Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide), catalysts (palladium on carbon).

- Oxidation: Potassium permanganate, acetone, acidic conditions.

- Reduction: Lithium aluminum hydride, ether as solvent, low temperatures.

Major Products Formed- Substitution: Various substituted benzoates.

- Oxidation: 2,3-difluoro-6-methoxybenzaldehyde or 2,3-difluoro-6-methoxybenzoic acid.

- Reduction: 2,3-difluoro-6-methoxybenzyl alcohol.

- Substitution: Various substituted benzoates.

- Oxidation: 2,3-difluoro-6-methoxybenzaldehyde or 2,3-difluoro-6-methoxybenzoic acid.

- Reduction: 2,3-difluoro-6-methoxybenzyl alcohol.

The biological activity of methyl 2,3-difluoro-6-methoxybenzoate is linked to its ability to interact with various molecular targets within biological systems. The fluorine atoms enhance the compound's binding affinity to enzymes and receptors through mechanisms such as hydrogen bonding and hydrophobic interactions. This property potentially leads to improved efficacy in therapeutic applications while minimizing side effects.

Methyl 2,3-difluoro-6-methoxybenzoate can be synthesized through various methods:

- Esterification: This method involves reacting 2,3-difluoro-6-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions.

- Direct Fluorination: Another approach includes fluorinating methyl 6-methoxybenzoate using a fluorinating agent like Selectfluor in an inert solvent such as acetonitrile. This method requires careful control of temperature and reaction time to obtain the desired product.

Interaction studies involving methyl 2,3-difluoro-6-methoxybenzoate focus on its reactivity with biomolecules. These studies help elucidate how this compound interacts at the molecular level, influencing its biological activity and potential therapeutic applications. Preliminary findings suggest that it may interact with specific enzymes or receptors relevant to disease mechanisms.

Methyl 2,3-difluoro-6-methoxybenzoate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2,6-difluorobenzoate | Lacks the methoxy group at position 6 | |

| Methyl 3,5-difluoro-4-methoxybenzoate | Fluorine atoms at positions 3 and 5 | |

| Methyl 2,3,4-trifluorobenzoate | Contains an additional fluorine atom at position 4 |

Uniqueness

Methyl 2,3-difluoro-6-methoxybenzoate is unique due to the specific arrangement of its functional groups. The positioning of the fluorine and methoxy groups significantly influences its chemical reactivity and biological activity. The presence of the methoxy group enhances solubility and stability compared to similar compounds, making it a valuable intermediate for synthesizing more complex molecules .